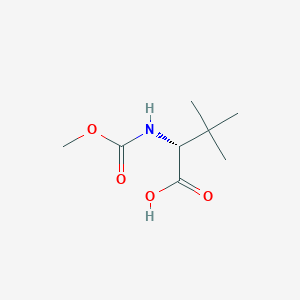

D-Valine,N-(methoxycarbonyl)-3-methyl-

Descripción general

Descripción

“D-Valine,N-(methoxycarbonyl)-3-methyl-” is a chemical compound with the molecular formula C8H15NO4 . It is also known as N-(Methoxycarbonyl)-D-Valine Methyl Ester .

Molecular Structure Analysis

The molecular structure of “D-Valine,N-(methoxycarbonyl)-3-methyl-” is represented by the formula C8H15NO4 . This indicates that it contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

“D-Valine,N-(methoxycarbonyl)-3-methyl-” has a molecular weight of 189.209 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 266.8±23.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Incorporation into Isopenicillin N

Research conducted by O'sullivan et al. (1979) demonstrated the synthesis of delta-(L-alpha-Amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine from its constituent amino acids, with an application towards the incorporation of this tripeptide into isopenicillin N in a cell-free system prepared from Cephalosporium acremonium. This study supports the hypothesis that the carbon skeleton of the tripeptide is incorporated intact into the penicillin molecule, suggesting a pivotal role in penicillin biosynthesis (O'sullivan et al., 1979).

Microbial Hydrolysis

Sambale and Kula (1988) explored the microbial hydrolysis of amino acid carbamates, including N-(methoxycarbonyl)-L-valine. They identified microorganisms with enzymatic activity for the stereospecific cleavage of such compounds to corresponding amino acids. This study highlights the potential of microbial processes in the selective hydrolysis of specific amino acid derivatives, useful in various biotechnological applications (Sambale & Kula, 1988).

Chemical and Enzymatic Stability of Prodrugs

Gupta et al. (2009) evaluated the chemical and enzymatic stabilities of prodrugs containing methoxy, ethoxy, and propylene glycol linkers, including those of L-valine. Their findings suggest that the stability of prodrugs increases with the linker length and that the aliphatic amino acid promoiety contributes to greater stability. This research provides insights into the design of more stable prodrug formulations for therapeutic applications (Gupta et al., 2009).

Application and Microbial Preparation of D-Valine

Chen et al. (2016) reviewed the industrial applications and microbial preparation methods of D-valine, underscoring its significance as an organic chiral source with extensive applications, including the synthesis of veterinary antibiotics and pharmaceutical drugs. This paper provides a comprehensive overview of D-valine's utility and the advancements in microbial preparation methods, highlighting the importance of D-valine in industrial applications (Chen et al., 2016).

Propiedades

IUPAC Name |

(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPRXAIYBULIEI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)

![1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one](/img/structure/B1431263.png)